Tetrahydroharman-3-carboxylic acid is a naturally occurring alkaloid found in fermented products like vinegar, particularly in Asian black vinegars such as Sichuan bran vinegar (SBV), Shanxi aged vinegar (SAV), Zhenjiang aromatic vinegar (ZAV), Fujian Monascus vinegar (FMV) in China, and Ehime black vinegar in Japan (JBV) []. It is a significant component of these vinegars and contributes to their unique taste profiles. While its specific role in scientific research is still under investigation, its presence in fermented products and its structural similarity to other bioactive compounds make it a compound of interest for various applications.
The mechanism of action of Tetrahydroharman-3-carboxylic acid is not explicitly discussed in the provided literature. Its role as a ligand in nanoparticle functionalization suggests potential for interaction with metal ions []. Further research is required to understand its specific interactions and potential biological activities.
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